

LNA-A(Bz) amidite CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LNA-A(Bz) amidite

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LNA-A(Bz) Amidite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **LNA-A(Bz) amidite**, a key building block for the synthesis of high-affinity oligonucleotides. This document outlines its chemical properties, supplier information, detailed experimental protocols for the synthesis of LNA-modified oligonucleotides, and an example of its application in targeting the long non-coding RNA MALAT1 in multiple myeloma.

Core Chemical Information and Suppliers

LNA-A(Bz) amidite, chemically known as N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-LNA-A-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite, is a crucial reagent in the solid-phase synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The locked nature of the sugar moiety in LNA confers enhanced thermal stability and binding affinity to complementary DNA and RNA strands.

Identifier	Value
CAS Number	206055-79-0[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula	C48H52N7O8P
Molecular Weight	885.96 g/mol

A variety of chemical suppliers offer **LNA-A(Bz) amidite**, ensuring its accessibility for research and development purposes. Notable suppliers include:

Supplier	Product Name
MedchemExpress	LNA-A(Bz) amidite[1]
WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD.	LNA-A(Bz) Phosphoramidite[2]
Cenmed	LNA-A(Bz) amidite[7]
Hongene	2'-O-4'-C-Locked-A(Bz) phosphoramidite[9]
QIAGEN	LNA-A(Bz) Amidite
LGC, Biosearch Technologies	LNA-A (Bz) CE-Phosphoramidite
Sigma-Aldrich	LNA-A(Bz) amidite
Rose Scientific Ltd	5'-ODMT-LNA N-Bz Adenosine-Phosphoramidite
Pharmaffiliates	DMT-locA(bz) Phosphoramidite
Fluorochem	LNA-A(Bz) amidite
abcr Gute Chemie	N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-LNA-adenosine-3'-cyanoethyl phosphoramidite

Experimental Protocols: Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed using automated solid-phase phosphoramidite chemistry, a well-established and reliable method. The following protocol provides a general guideline for the synthesis of LNA gapmers, which are chimeric oligonucleotides with a central DNA "gap" flanked by LNA "wings." This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.

Materials and Reagents:

- **LNA-A(Bz) amidite** and other required LNA and DNA phosphoramidites (e.g., LNA-T, LNA-5-Me-C(Bz), LNA-G(ibu), and standard DNA amidites)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
- Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
- Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF)
- Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)
- Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or a mixture of ammonia and methylamine)
- Anhydrous acetonitrile
- Automated DNA/RNA synthesizer

Procedure:

The synthesis cycle consists of four main steps, repeated for each monomer addition:

- **Deblocking (Detritylation):** The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

- **Coupling:** The LNA-A(Bz) phosphoramidite (or other desired amidite), dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time (e.g., 3-10 minutes) is generally required compared to standard DNA amidites.
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in the final product.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution. For LNA-containing oligonucleotides, a slightly longer oxidation time (e.g., 45 seconds) may be beneficial.

These four steps are repeated until the desired sequence is synthesized.

Post-synthesis Cleavage and Deprotection:

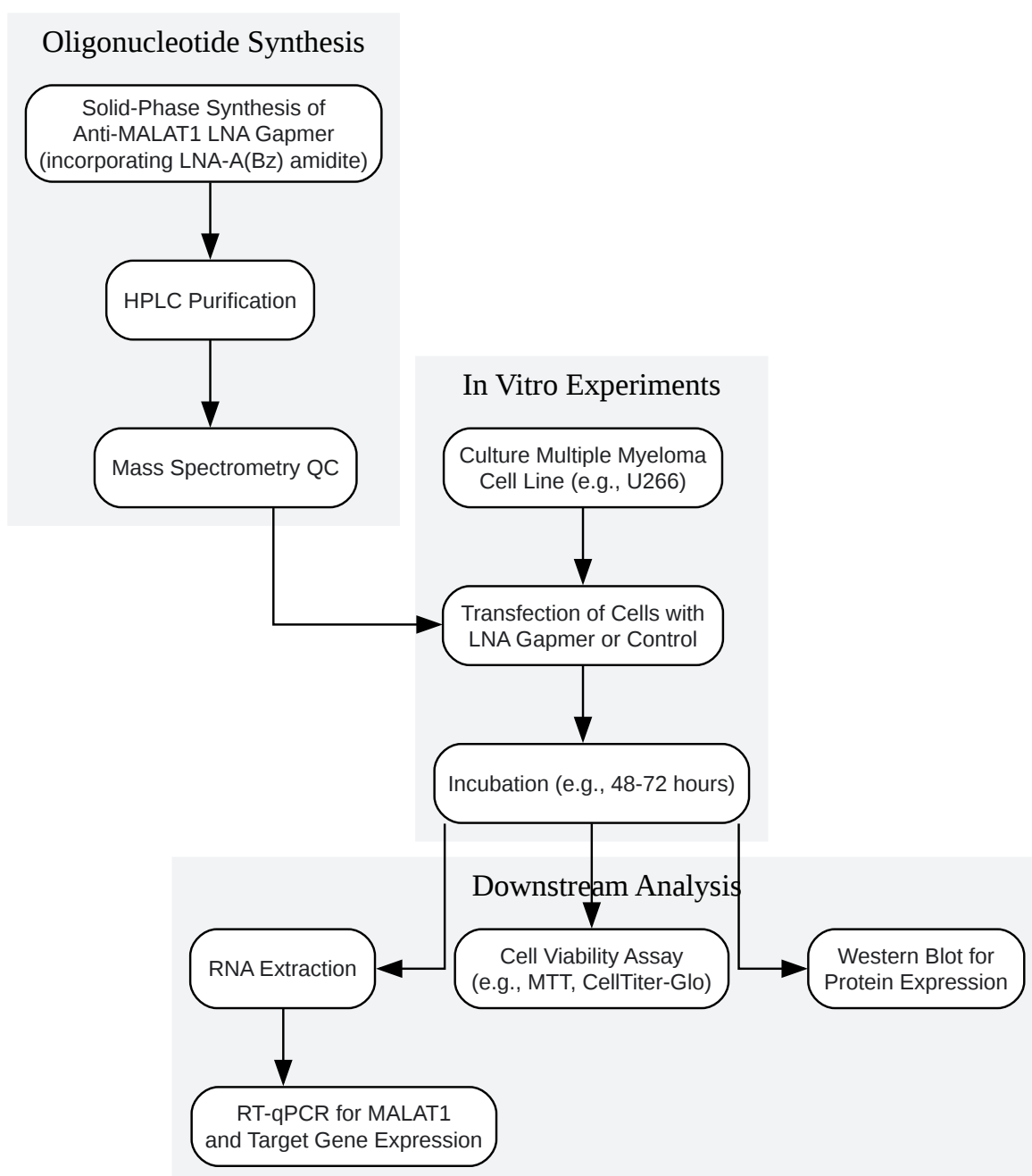
- Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support.
- The benzoyl (Bz) protecting group on the adenine base and other base-protecting groups, as well as the cyanoethyl groups on the phosphate backbone, are removed by incubation in the cleavage and deprotection solution (e.g., concentrated aqueous ammonia at 55°C for 8-16 hours).
- The crude oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
- The purity and identity of the final product are confirmed by mass spectrometry.

Application: Targeting MALAT1 in Multiple Myeloma with LNA Gapmers

A compelling application of **LNA-A(Bz) amidite** is in the synthesis of LNA gapmer antisense oligonucleotides (ASOs) targeting the long non-coding RNA (lncRNA) MALAT1, which is overexpressed in multiple myeloma and other cancers.

Experimental Workflow for In Vitro Evaluation of Anti-MALAT1 LNA Gapmers

The following diagram illustrates a typical workflow for assessing the efficacy of anti-MALAT1 LNA gapmers in a multiple myeloma cell line.

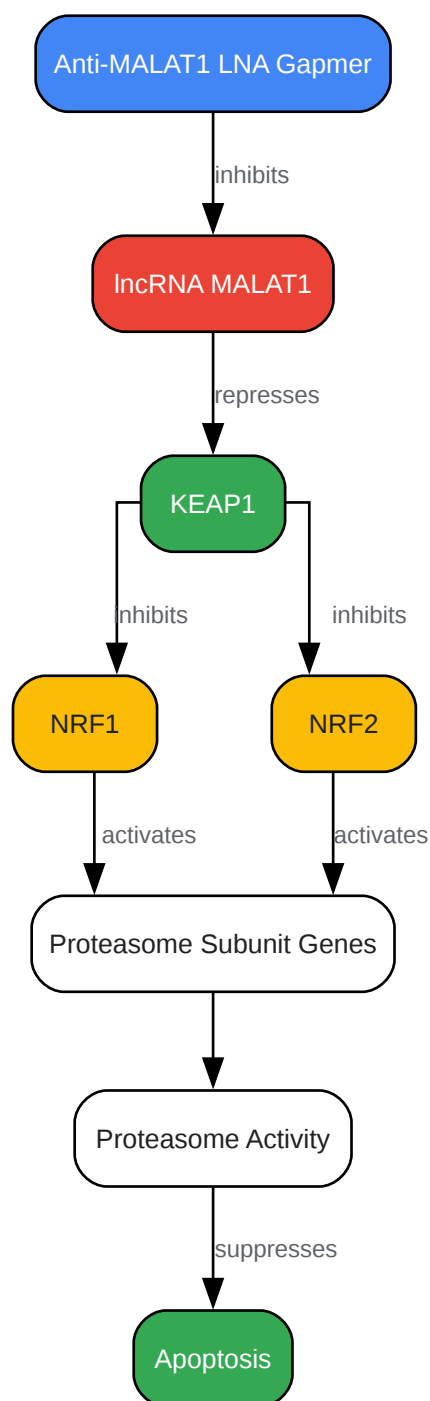


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In Vitro Evaluation Workflow

Signaling Pathway of MALAT1 Inhibition

Targeting MALAT1 with LNA gapmers has been shown to downregulate the expression of proteasome subunit genes, which are critical for cancer cell survival. This effect is mediated through the modulation of key transcription factors.



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MALAT1 Inhibition Pathway

Quantitative Data on Anti-MALAT1 LNA Gapmer Activity

The efficacy of anti-MALAT1 LNA gapmers has been demonstrated through quantitative analysis of cell viability and gene expression in multiple myeloma cell lines. The following table

summarizes representative data from such studies.

Treatment	Cell Viability (% of Control)	MALAT1 Expression (% of Control)	Proteasome Subunit X mRNA (% of Control)
Non-targeting Control LNA	100%	100%	100%
Anti-MALAT1 LNA Gapmer #1	45%	20%	35%
Anti-MALAT1 LNA Gapmer #2	52%	25%	40%

Data are representative and compiled from typical results reported in the literature for illustrative purposes.

This technical guide provides a foundational understanding of **LNA-A(Bz) amidite** and its application in the development of potent antisense oligonucleotides. The provided protocols and data serve as a valuable resource for researchers entering this exciting field of nucleic acid therapeutics.

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- To cite this document: BenchChem. [LNA-A(Bz) amidite CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588922#lna-a-bz-amidite-cas-number-and-supplier-information]

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